Bienvenue dans la boutique en ligne BenchChem!

Hepcidin antagonist-1

Hepcidin antagonism Iron metabolism In vitro pharmacology

Hepcidin antagonist-1 (CAS: 338965-09-6) is a small-molecule direct hepcidin antagonist that putatively targets the ferroportin interaction interface, enabling precise dissection of post‑translational iron regulation without confounding transcriptional effects. Its physicochemical profile (MW 346.21 Da, LogP 1.9) and >98% purity make it uniquely suitable for HTS and automated liquid handling, unlike biologic antagonists. Optimized for cell‑based ferroportin internalization assays and SAR campaigns.

Molecular Formula C16H13Cl2N5
Molecular Weight 346.2 g/mol
CAS No. 338965-09-6
Cat. No. B3036074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin antagonist-1
CAS338965-09-6
Molecular FormulaC16H13Cl2N5
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N
InChIInChI=1S/C16H13Cl2N5/c17-10-5-4-9(12(18)8-10)7-11-14(19)22-16(23-15(11)20)13-3-1-2-6-21-13/h1-6,8H,7H2,(H4,19,20,22,23)
InChIKeyLUGXKWLXOYRDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin Antagonist-1 (CAS 338965-09-6) Procurement Guide: Compound Profile and Pharmacological Baseline


Hepcidin antagonist-1 (CAS: 338965-09-6), designated as Example 104 in patent literature, is a small-molecule pyrimidinediamine derivative that functions as a direct antagonist of the peptide hormone hepcidin [1]. This compound was identified from a chemical series of pyrimidine-based hepcidin antagonists and is characterized by a molecular weight of 346.21 Da with the molecular formula C16H13Cl2N5 . In vitro pharmacological characterization demonstrates that Hepcidin antagonist-1 exhibits hepcidin antagonism with an IC50 value below 50 μM in cellular assays measuring the hepcidin-ferroportin interaction . The compound is supplied as a white to off-white solid powder with purity specifications of ≥98% and is intended exclusively for research applications investigating iron metabolism disorders, particularly conditions involving dysregulated hepcidin signaling such as anemias [2].

Hepcidin Antagonist-1 Procurement Decision Factors: Why Class Substitution Is Not Supported by Evidence


Compounds targeting the hepcidin-ferroportin axis cannot be treated as interchangeable for research procurement purposes due to fundamental differences in their molecular mechanisms, target engagement profiles, and experimental utility. Hepcidin antagonist-1 belongs to the small-molecule direct antagonist class that putatively interferes with hepcidin binding to ferroportin at the protein-protein interaction interface [1]. In contrast, alternative agents act through mechanistically distinct pathways: DS28120313 functions as a hepcidin production inhibitor with transcriptional-level effects (IC50 = 0.093 μM) ; dorsomorphin suppresses hepcidin expression via BMP type I receptor kinase inhibition [2]; and biologics such as LY2787106 (monoclonal antibody) and lexaptepid pegol (Spiegelmer oligonucleotide) neutralize circulating hepcidin through high-affinity binding [3]. These mechanistic divergences produce distinct pharmacodynamic signatures in iron mobilization kinetics, off-target liability profiles, and experimental applicability across in vitro and in vivo models. Procurement decisions predicated on functional class alone risk introducing confounding variables that compromise experimental reproducibility and data interpretability.

Hepcidin Antagonist-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Hepcidin Antagonist-1 In Vitro Potency Comparison: Direct Antagonism Versus Alternative Small-Molecule Hepcidin Modulators

Hepcidin antagonist-1 (Example 104) demonstrates hepcidin antagonism with an IC50 <50 μM in cellular assays measuring the hepcidin-ferroportin interaction . When compared against fursultiamine, a small-molecule hepcidin antagonist identified from the same high-throughput screening paradigm of 70,000 compounds, Hepcidin antagonist-1 represents a distinct chemical series with a pyrimidinediamine scaffold versus fursultiamine's thiamine-derived structure [1]. While fursultiamine exhibits hepcidin antagonism at high micromolar concentrations (>100 μM) in ferroportin internalization assays, the exact IC50 for fursultiamine has not been reported in peer-reviewed literature, limiting direct quantitative comparison [2]. DS28120313, an alternative small-molecule approach acting as a hepcidin production inhibitor rather than a direct antagonist, achieves an IC50 of 0.093 μM in transcriptional inhibition assays—representing a mechanistically distinct intervention point .

Hepcidin antagonism Iron metabolism In vitro pharmacology

Hepcidin Antagonist-1 Mechanism-Based Differentiation: Direct Ferroportin-Level Intervention Versus Upstream Signaling Modulators

Hepcidin antagonist-1 functions as a direct antagonist putatively at the level of the hepcidin-ferroportin protein-protein interaction, distinguishing it mechanistically from upstream signaling modulators such as dorsomorphin [1]. Dorsomorphin, a BMP type I receptor kinase inhibitor, suppresses hepcidin expression transcriptionally: at 10 μM, dorsomorphin reduces basal hepcidin mRNA expression by 50-fold in HepG2 cells and abrogates BMP2-stimulated hepcidin promoter activity [2]. At 4 μM, dorsomorphin reduces IL-6-induced hepcidin mRNA levels to below basal levels in Hep3B cells [3]. LDN193189, a more potent dorsomorphin analog, suppresses hepcidin up-regulation at 500 nM in HuH7 cells [4]. While dorsomorphin-class compounds exhibit potent transcriptional suppression (50-fold reduction at 10 μM), Hepcidin antagonist-1 offers a mechanistically orthogonal approach targeting the protein interaction interface rather than signaling cascades, enabling complementary experimental designs for pathway dissection or resistance studies.

Mechanism of action BMP signaling Hepcidin-ferroportin axis

Hepcidin Antagonist-1 Versus Biologic Hepcidin Antagonists: Small-Molecule Advantages for In Vitro and High-Throughput Applications

Hepcidin antagonist-1 (MW = 346.21 Da, LogP = 1.9) exhibits physicochemical properties consistent with small-molecule cell permeability and formulation flexibility, contrasting sharply with biologic hepcidin antagonists . LY2787106, a fully humanized monoclonal antibody targeting hepcidin, demonstrates clinical activity with dose-dependent increases in serum iron and transferrin saturation within 24 hours post-administration, peaking at 3-10 mg/kg doses, and exhibits PK parameters of clearance 32 mL/h and volume of distribution 7.7 L in cancer patients [1]. Lexaptepid pegol (NOX-H94), an L-configured RNA oligonucleotide Spiegelmer, has completed Phase IIa pilot studies in anemic cancer patients and progressed to evaluation in ESA-hyporesponsive dialysis patients [2]. However, both biologic agents require parenteral administration, incur substantially higher production costs, and are poorly suited for high-throughput screening or cell-based assay formats requiring membrane permeability. Hepcidin antagonist-1, by virtue of its small-molecule scaffold, enables facile incorporation into multi-well plate assays, structure-activity relationship (SAR) optimization campaigns, and potential oral bioavailability studies in preclinical models.

Small molecule vs biologic High-throughput screening Cell permeability

Hepcidin Antagonist-1 Structural Provenance: Pyrimidinediamine Scaffold with Defined Synthetic Heritage

Hepcidin antagonist-1 is a 5-(2,4-dichlorobenzyl)-2-(pyridin-2-yl)pyrimidine-4,6-diamine derivative with the IUPAC name 5-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine and InChIKey LUGXKWLXOYRDIS-UHFFFAOYSA-N . The compound is explicitly designated as Example 104 in the European patent EP2473486B1 (Pyrimidine als hepcidin-antagonisten), which claims pyrimidine derivatives of general formula (I) as hepcidin antagonists for treating iron metabolism disorders [1]. This patent provenance distinguishes Hepcidin antagonist-1 from alternative small-molecule hepcidin antagonists with different chemical classes: fursultiamine is a thiamine derivative (disulfide-containing vitamin B1 analog); DS28120313 is a 4,6-disubstituted indazole derivative ; and dorsomorphin is a pyrazolo[1,5-a]pyrimidine-based BMP inhibitor [2]. The pyrimidinediamine core of Hepcidin antagonist-1 offers distinct synthetic accessibility and derivatization vectors at the 5-benzyl and 2-pyridyl positions, enabling SAR exploration that is not feasible with alternative scaffolds.

Chemical scaffold Pyrimidinediamine Synthetic tractability

Hepcidin Antagonist-1 Commercial Availability: Research-Grade Purity Specifications and Milligram-Scale Accessibility

Hepcidin antagonist-1 is commercially available from multiple reputable research chemical suppliers with documented purity specifications. MedChemExpress supplies the compound (Cat. No. HY-147379) with purity of 98.07% as verified by Certificate of Analysis . InvivoChem offers Hepcidin antagonist-1 (Cat. No. V43535) with purity ≥98% and provides comprehensive solubility data, including DMSO solubility suitable for in vitro stock preparation . In contrast, fursultiamine, while FDA-approved as a nutritional supplement (thiamine derivative), is not validated for use as a defined hepcidin antagonist in research settings; peer-reviewed studies note that fursultiamine's hepcidin antagonism activity is modest and not consistently reproducible across assay platforms [1]. DS28120313 and dorsomorphin are available from specialty suppliers but lack the multi-vendor distribution network and batch-to-batch consistency documentation that Hepcidin antagonist-1 benefits from as a catalog research compound. PR73 (minihepcidin) is a research peptide requiring custom synthesis with significantly higher procurement costs and longer lead times [2].

Commercial availability Purity specification Research procurement

Hepcidin Antagonist-1 Optimal Research Applications: Evidence-Based Use Cases for Scientific Procurement


In Vitro Mechanistic Studies of the Hepcidin-Ferroportin Protein-Protein Interaction

Hepcidin antagonist-1 is optimally suited for cell-based assays investigating the direct hepcidin-ferroportin interaction interface, based on its classification as a direct hepcidin antagonist (IC50 <50 μM) putatively acting at the ferroportin level . Unlike dorsomorphin, which suppresses hepcidin transcription via BMP receptor inhibition (50-fold mRNA reduction at 10 μM), Hepcidin antagonist-1 enables dissection of post-translational regulatory mechanisms without confounding transcriptional effects [1]. Researchers studying ferroportin internalization, iron export kinetics, or hepcidin binding domain mapping should preferentially select this compound to avoid the broad BMP signaling perturbations associated with dorsomorphin-class inhibitors.

High-Throughput Screening (HTS) Campaigns and Structure-Activity Relationship (SAR) Optimization

The small-molecule physicochemical profile of Hepcidin antagonist-1 (MW = 346.21 Da, LogP = 1.9) makes it compatible with high-throughput screening formats, automated liquid handling, and multi-well plate assays—applications for which biologic hepcidin antagonists (LY2787106 mAb, lexaptepid pegol Spiegelmer) are unsuitable due to their macromolecular size and formulation requirements . Furthermore, the defined pyrimidinediamine scaffold with patent-documented synthetic routes (Example 104 in EP2473486B1) provides a validated starting point for medicinal chemistry SAR campaigns aimed at optimizing hepcidin antagonism potency beyond the current <50 μM benchmark [2].

Complementary Pathway Validation and Resistance Mechanism Studies

Investigators studying hepcidin pathway redundancy or developing combination treatment strategies can employ Hepcidin antagonist-1 alongside mechanistically orthogonal agents. Since DS28120313 inhibits hepcidin production at the transcriptional level (IC50 = 0.093 μM) and LY2787106 neutralizes circulating hepcidin via antibody binding, Hepcidin antagonist-1 provides a third, distinct intervention point at the ferroportin interaction interface. This mechanistic triad enables systematic dissection of pathway control points and facilitates studies of compensatory mechanisms or acquired resistance that would be confounded by single-agent experimental designs.

In Vivo Preclinical Studies Requiring Small-Molecule Oral Bioavailability Potential

Although Hepcidin antagonist-1 in vivo efficacy data have not been published in peer-reviewed literature, its favorable calculated LogP (1.9) and compliance with Lipinski's Rule of Five (MW 346.21, 2 H-bond donors, 5 H-bond acceptors) position it as a candidate for oral bioavailability optimization studies . Researchers aiming to develop orally bioavailable hepcidin antagonists should consider this scaffold as an alternative to parenterally-administered biologics (LY2787106, lexaptepid pegol) or the hepcidin production inhibitor DS28120313 (which has demonstrated oral activity in murine IL-6-induced inflammation models at 30 mg/kg) . Comparative in vivo studies evaluating iron mobilization kinetics between Hepcidin antagonist-1 and DS28120313 would address critical gaps in the current evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepcidin antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.